N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of benzodioxole, oxadiazole, thienopyrimidine, and acetamide moieties, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and conditions to ensure the correct formation of the desired product. Common synthetic routes may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Synthesis of Thienopyrimidine Core: This can be synthesized via the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with benzodioxole, oxadiazole, thienopyrimidine, or acetamide moieties. Examples include:
Benzodioxole Derivatives: Compounds with similar benzodioxole structures.
Oxadiazole Derivatives: Molecules containing the oxadiazole ring.
Thienopyrimidine Derivatives: Compounds with thienopyrimidine cores.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is unique due to its combination of multiple heterocyclic moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O5S/c1-13-19-23(35-20(13)22-27-21(28-34-22)14-5-3-2-4-6-14)25-11-29(24(19)31)10-18(30)26-15-7-8-16-17(9-15)33-12-32-16/h2-9,11H,10,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIECGKZBAZUISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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